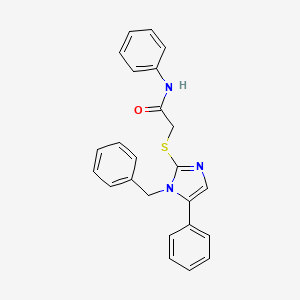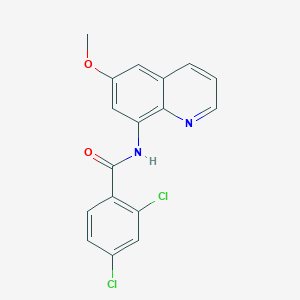
2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide is a chemical compound with the molecular formula C17H12Cl2N2O2 and a molecular weight of 347.2 g/mol. This compound is part of the quinoline family, which is known for its significant biological and pharmaceutical activities . The quinoline framework is frequently found in bioactive natural products, pharmaceuticals, materials, and agrochemicals .
Méthodes De Préparation
The synthesis of 2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound can vary, but the general approach involves the coupling of a halogenated quinoline derivative with a suitable boronic acid or ester .
Analyse Des Réactions Chimiques
2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular halogens, acyl halides, and N-halosuccinimides . For example, the iron-catalyzed chlorination or bromination of quinoline at the C5 position using sodium halides at room temperature is an efficient method for halogenation .
Applications De Recherche Scientifique
2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various biologically active compounds . In biology and medicine, quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . This compound can also be used in the development of fluorescent sensors and as a tubulin polymerization inhibitor .
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, the iron-catalyzed halogenation of quinoline derivatives at the C5 position is believed to proceed through a single electron transfer mechanism . The specific molecular targets and pathways involved in the biological activity of this compound can vary depending on its specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide can be compared with other similar compounds, such as other halogenated quinoline derivatives . These compounds share a common quinoline framework but differ in the nature and position of the substituents on the quinoline ring . For example, compounds like 8-aminoquinoline and its derivatives have been extensively studied for their biological activities and synthetic applications . The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties .
Propriétés
IUPAC Name |
2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-12-7-10-3-2-6-20-16(10)15(9-12)21-17(22)13-5-4-11(18)8-14(13)19/h2-9H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWNIWYRAIFEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-ethyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2626135.png)
![N-[(furan-2-yl)methyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2626138.png)
![N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)prop-2-ynamide](/img/structure/B2626140.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2626141.png)
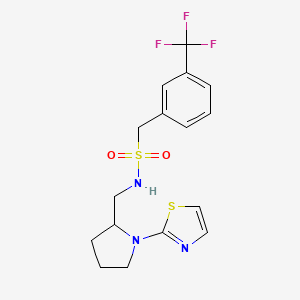

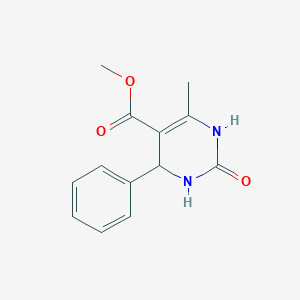
![4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]morpholine](/img/structure/B2626145.png)
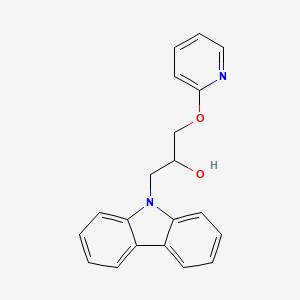

![N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2626150.png)
![4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine](/img/structure/B2626152.png)
![2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2626153.png)
